

Application Notes and Protocols for Finerenone-D5 in Mass Spectrometry Analysis

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Compound of Interest

Compound Name: *Finerenone-D5*

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Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for the treatment of chronic kidney disease and type 2 diabetes. Accurate quantification of finerenone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the quantitative analysis of finerenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Finerenone-D5** as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it mimics the analyte throughout the sample preparation and analysis process, correcting for matrix effects and variations in instrument response.^{[1][2][3]}

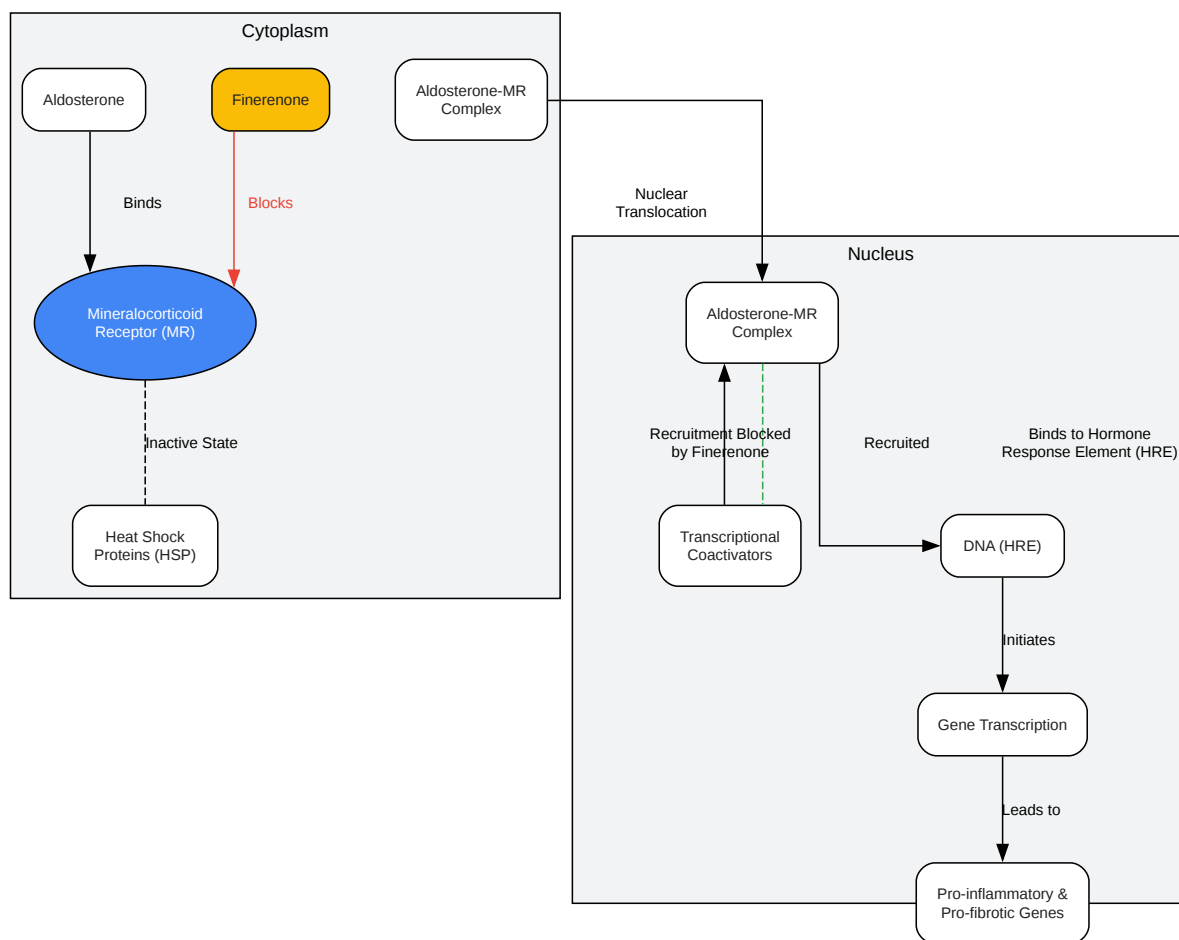
Principle of the Method

This method utilizes the principle of stable isotope dilution analysis. **Finerenone-D5**, a deuterated analog of finerenone, is added to plasma samples at a known concentration.^[4] Due to its nearly identical physicochemical properties to finerenone, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source.^[5] However, it is distinguishable by its higher mass-to-charge ratio (m/z). By comparing the peak area ratio of finerenone to **Finerenone-D5**, precise and accurate quantification of finerenone can be achieved, even in the presence of complex biological

matrices. The sample preparation involves a straightforward protein precipitation step, followed by LC-MS/MS analysis.

Finerenone's Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway

Finerenone exerts its therapeutic effects by antagonizing the mineralocorticoid receptor (MR). In pathological conditions, overactivation of the MR by aldosterone leads to the transcription of genes that promote inflammation and fibrosis, contributing to end-organ damage. Finerenone binds to the MR, preventing the conformational changes necessary for the recruitment of transcriptional co-regulators. This impedes the nuclear translocation of the MR and subsequent transcription of pro-inflammatory and pro-fibrotic genes.

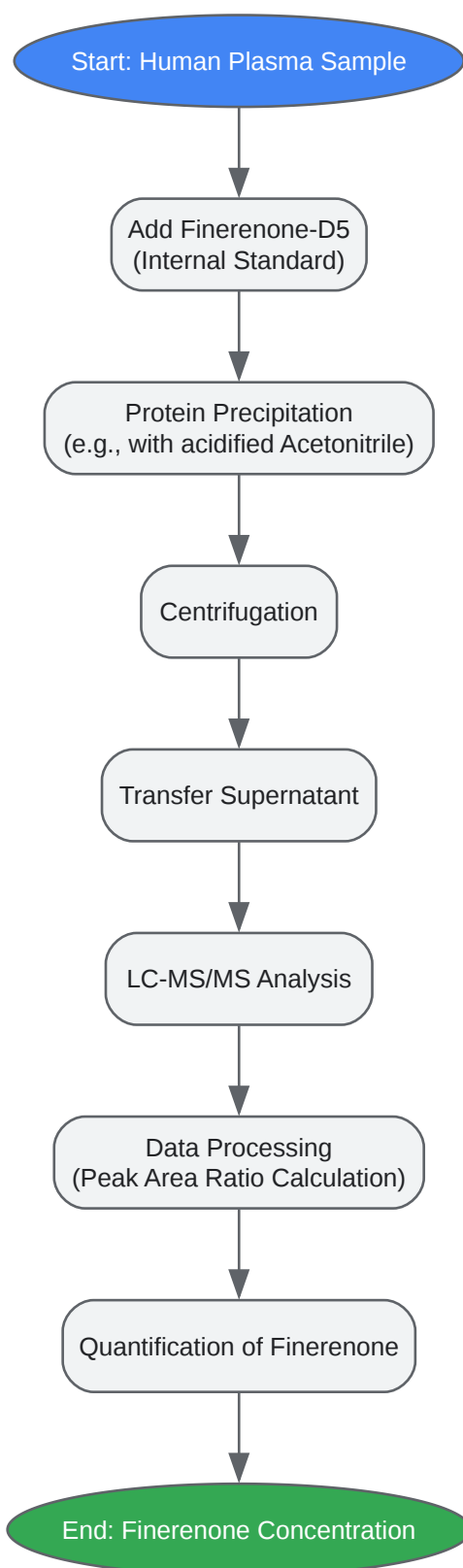


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Finerenone's inhibition of the MR signaling pathway.

Experimental Workflow for Finerenone Quantification

The following diagram outlines the major steps involved in the quantification of finerenone in human plasma samples using **Finerenone-D5** as an internal standard.



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LC-MS/MS workflow for Finerenone analysis.

Detailed Experimental Protocols

Materials and Reagents

- Finerenone reference standard
- **Finerenone-D5** internal standard
- Acetonitrile (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade, e.g., Milli-Q or equivalent)
- Human plasma (with anticoagulant, e.g., lithium heparin or K2-EDTA)
- Microcentrifuge tubes
- Pipettes and tips
- Vortex mixer
- Centrifuge
- HPLC vials

Preparation of Stock and Working Solutions

- **Finerenone Stock Solution (1 mg/mL):** Accurately weigh 10 mg of finerenone reference standard and dissolve in 10 mL of methanol or acetonitrile.
- **Finerenone-D5 Internal Standard Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **Finerenone-D5** and dissolve in 1 mL of methanol or acetonitrile.
- **Finerenone Working Solutions (for Calibration Curve and QCs):** Prepare a series of working solutions by serially diluting the finerenone stock solution with 50:50 (v/v) acetonitrile:water to achieve the desired concentrations for calibration standards and quality control (QC) samples.

- **Finerenone-D5** Working Solution (Internal Standard Spiking Solution): Dilute the **Finerenone-D5** stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

- Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
- To each tube, add 100 μ L of the respective plasma sample (blank, calibration standard, QC, or unknown).
- Add 20 μ L of the **Finerenone-D5** working solution (100 ng/mL) to all tubes except the blank. To the blank, add 20 μ L of 50:50 acetonitrile:water.
- Vortex each tube for 10 seconds.
- Add 400 μ L of acidified acetonitrile (e.g., acetonitrile with 0.1% formic acid) to each tube to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Parameter	Typical Setting
LC System	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
MS/MS System	
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions	Finerenone:m/z 379.2 → 251.1 (Quantifier), 379.2 → 308.2 (Qualifier) Finerenone-D5:m/z 384.2 → 256.1
Dwell Time	100 ms per transition
Collision Energy (CE)	Optimize for specific instrument
Declustering Potential (DP)	Optimize for specific instrument
Source Temperature	550°C

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of finerenone in human plasma.

Parameter	Result
Linearity Range	0.100 to 200 µg/L (ng/mL)
Correlation Coefficient (r ²)	> 0.99
Lower Limit of Quantification (LLOQ)	0.100 µg/L
Intra-day Precision (%CV)	≤ 7.0%
Inter-day Precision (%CV)	≤ 7.0%
Intra-day Accuracy (%Bias)	Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias)	99.7% to 105.0% for 0.100 mL plasma volume
Matrix Effect	A moderate, concentration-independent matrix effect was observed for both finerenone and its ISTD, which was fully compensated by the ISTD (ISTD-normalized matrix factors were 0.98–1.03).
Recovery	Consistent and reproducible

Conclusion

The use of **Finerenone-D5** as a stable isotope-labeled internal standard provides a robust, accurate, and precise method for the quantification of finerenone in human plasma by LC-MS/MS. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology. The described method is suitable for supporting pharmacokinetic studies and other applications requiring reliable bioanalytical data for finerenone.

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